![molecular formula C8H8IN3 B13657290 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is substituted with iodine at the 7th position and methyl groups at the 2nd and 3rd positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps:
Hydrogenation: Reduction of a precursor compound using hydrogen gas in the presence of a catalyst.
Iodination: Introduction of iodine into the molecule using iodine or an iodine-containing reagent.
Amidation: Formation of an amide bond through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the pyrrolo[2,3-b]pyrazine ring system through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Halogen substitution reactions, where the iodine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyrazine derivatives .
Aplicaciones Científicas De Investigación
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cell signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
- 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
- 7-Fluoro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for drug design .
Propiedades
Fórmula molecular |
C8H8IN3 |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
7-iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8IN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12) |
Clave InChI |
CHNKIVOGGCWYRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=CN2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



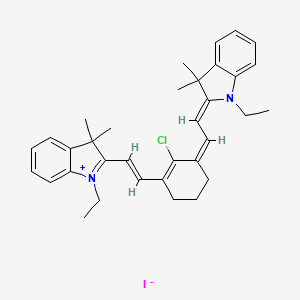
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
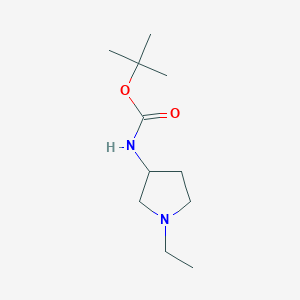
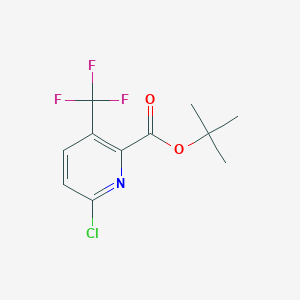
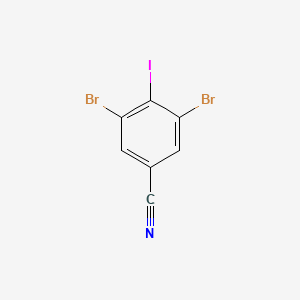
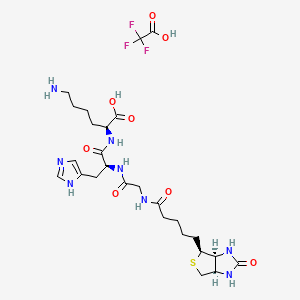
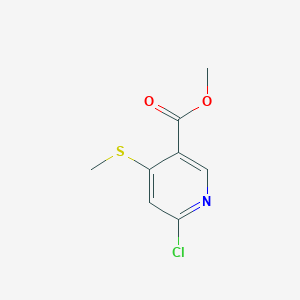
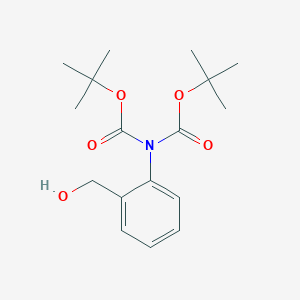
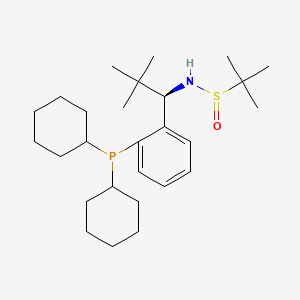
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
